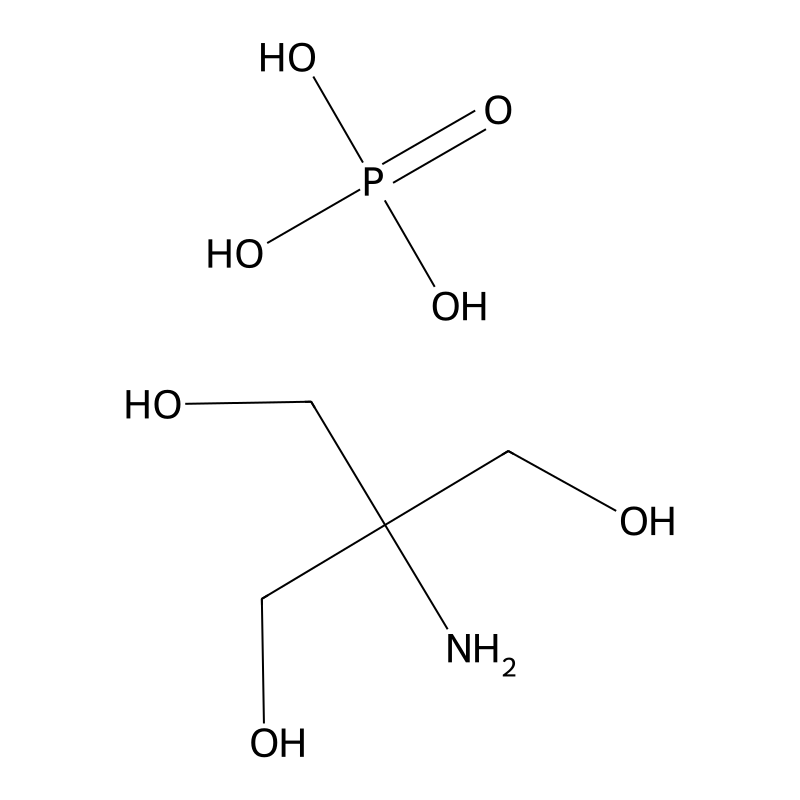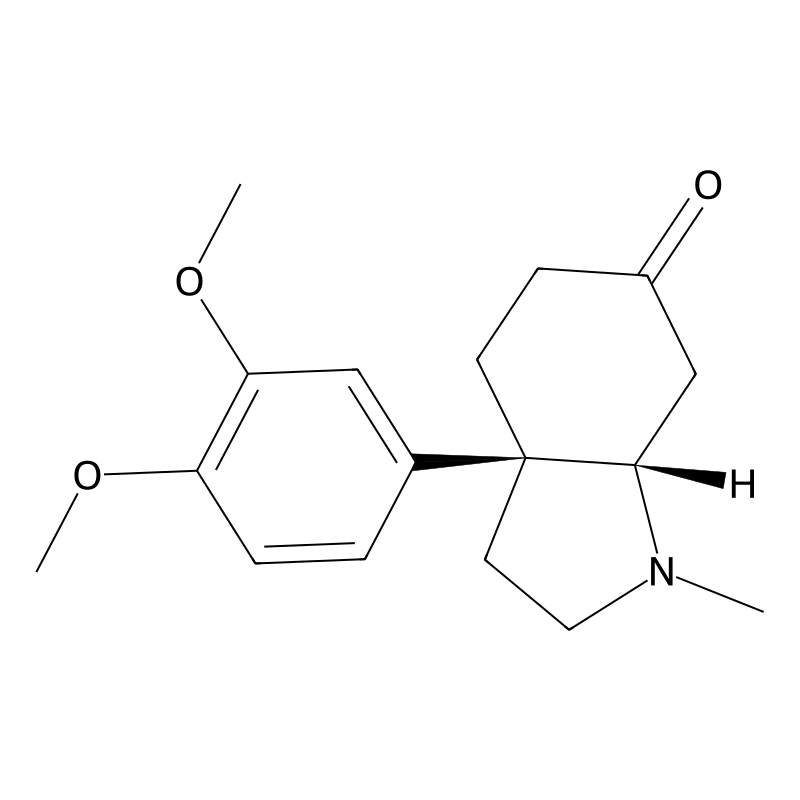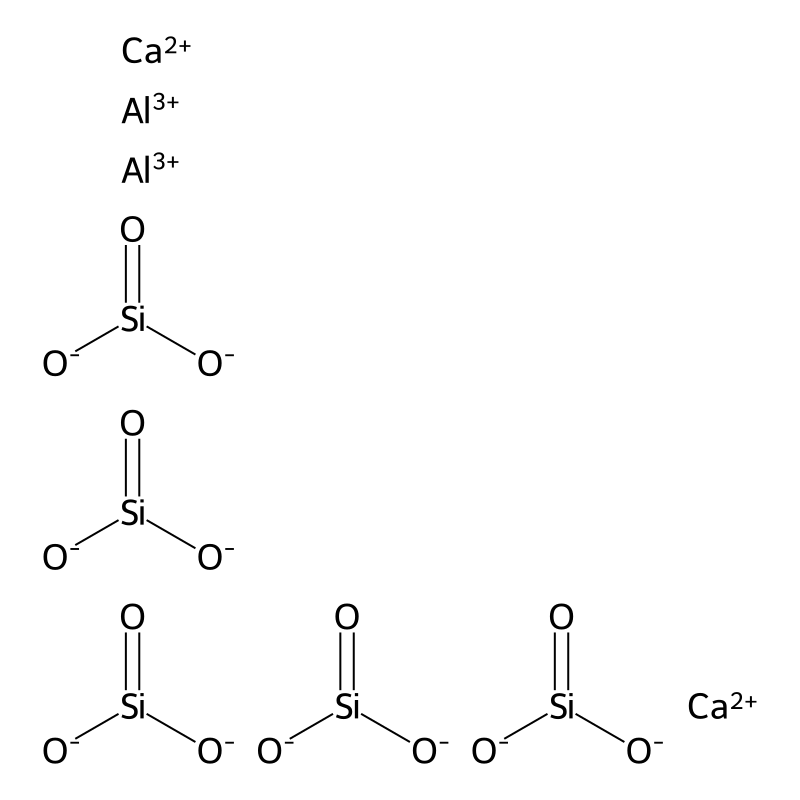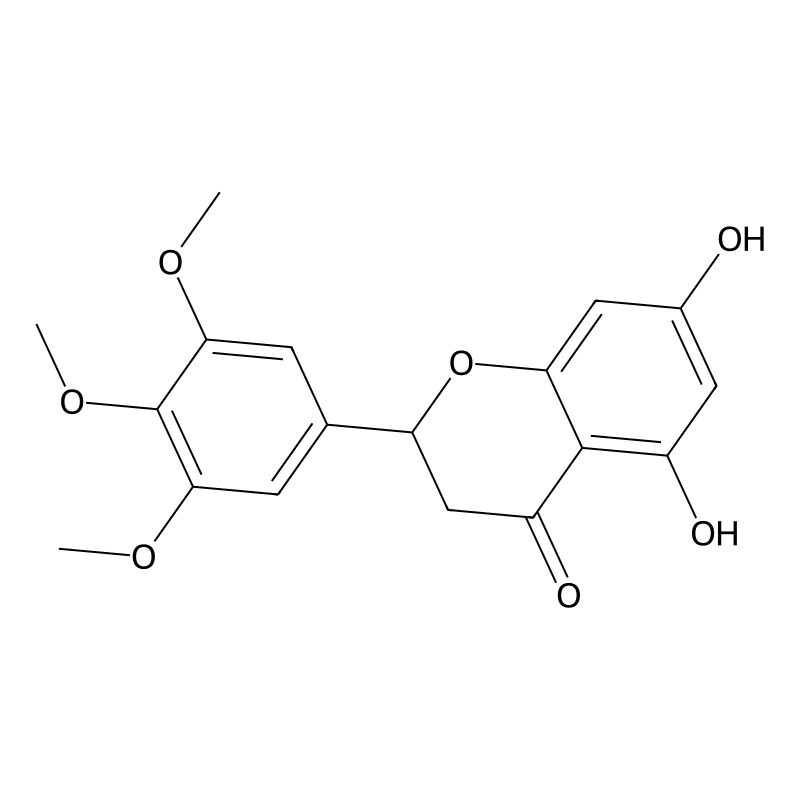(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Buffering Agent
Tris-phosphate is widely used as a biological buffer due to its ability to maintain a stable pH within a specific range. This property is crucial in various biological experiments, such as:
- Enzymatic assays: Maintaining a constant pH is essential for optimal enzyme activity and accurate measurement of reaction rates .
- Cell culture: Tris-phosphate helps regulate the pH of cell culture media, ensuring optimal growth conditions for cells .
Nucleotide Precursor
Tris-phosphate serves as a precursor for nucleotide synthesis. Nucleotides are the building blocks of nucleic acids like DNA and RNA. Studies have shown that Tris-phosphate can be taken up by cells and incorporated into nucleotide biosynthesis pathways . This property has potential applications in research on nucleotide metabolism and related diseases.
Protein Purification
Tris-phosphate finds use in protein purification protocols due to its ability to interact with specific types of proteins. It can be used in various chromatographic techniques to separate and isolate proteins of interest .
Other Applications
Beyond the aforementioned uses, Tris-phosphate is also involved in:
(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate, also known as a quaternary ammonium compound, features a complex structure that includes hydroxymethyl groups and phosphate functionalities. This compound is characterized by its ability to form hydrogen bonds due to the presence of hydroxyl groups, which enhances its solubility in polar solvents and contributes to its biological activity. The presence of both amine and phosphate groups suggests potential applications in various fields, including biochemistry and pharmaceuticals.
- Act as a buffer system due to the presence of TRIS and phosphate groups.
The chemical reactivity of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate can be understood through several types of reactions:
- Acid-Base Reactions: The ammonium group can act as a weak acid or base, allowing it to participate in proton transfer reactions.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, a common reaction in organic synthesis.
- Phosphorylation: The phosphate group can engage in phosphorylation reactions, which are crucial in biological systems for signaling and energy transfer.
These reactions are mediated by enzymes in biological systems, where they facilitate metabolic pathways crucial for cellular function
Research indicates that (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate exhibits various biological activities:
Several synthesis methods have been reported for (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate:
- Direct Reaction: A common method involves the reaction of bis(hydroxymethyl)ethylamine with phosphoric acid under controlled conditions to yield the desired compound.
- Salt Formation: The compound can also be synthesized via salt formation between an amine and phosphoric acid, followed by purification processes such as crystallization or chromatography.
- Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to accelerate the reaction process, improving yield and purity .
The applications of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate are diverse:
- Pharmaceuticals: It is used as an excipient or active ingredient in drug formulations due to its solubility and bioactivity.
- Biotechnology: Its role as a buffer component in biochemical assays is critical for maintaining pH stability during reactions.
- Agriculture: Potential applications include use as a biopesticide or growth enhancer due to its antimicrobial properties.
Interaction studies have revealed that (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate can interact with various biomolecules:
- Proteins: Binding studies indicate that it may interact with enzymes or receptors, influencing their activity and stability.
- Nucleic Acids: Its positive charge allows it to bind to negatively charged DNA or RNA, potentially affecting gene expression and cellular processes.
- Cell Membranes: As a quaternary ammonium compound, it can integrate into lipid bilayers, impacting membrane fluidity and permeability .
When compared to other compounds with similar functional groups, (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate stands out due to its unique combination of hydroxymethyl and ammonium functionalities. Below are some similar compounds for comparison:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Trimethylamine N-oxide | Quaternary ammonium compound | Involved in osmoregulation in marine organisms |
| Choline | Quaternary ammonium with an ethyl group | Essential nutrient involved in neurotransmission |
| Phosphatidylcholine | Glycerophospholipid | Major component of cell membranes |
The uniqueness of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium dihydrogen phosphate lies in its dual functional roles—acting both as an amine and a phosphate donor—making it versatile for various biochemical applications.








